5-Chlorofuro[3,2-b]pyridine

Catalog No.
S728204
CAS No.
182691-76-5
M.F
C7H4ClNO
M. Wt
153.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorofuro[3,2-b]pyridine

CAS Number

182691-76-5

Product Name

5-Chlorofuro[3,2-b]pyridine

IUPAC Name

5-chlorofuro[3,2-b]pyridine

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

InChI

InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H

InChI Key

LBJDELVHPFXIRO-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1OC=C2)Cl

Synonyms

5-chlorofuro[3

Canonical SMILES

C1=CC(=NC2=C1OC=C2)Cl

5-Chlorofuro[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system, characterized by the presence of a chlorine atom at the fifth position of the furo ring. Its chemical formula is C7H4ClNOC_7H_4ClNO with a molecular weight of approximately 153.57 g/mol. This compound is notable for its structural versatility and potential reactivity in various chemical transformations, making it an important intermediate in synthetic organic chemistry .

No information is currently available on a specific mechanism of action for 5-Chlorofuro[3,2-b]pyridine.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the Safety Data Sheet (SDS) for any available information on the specific compound if commercially obtained.

Medicinal Chemistry

Studies have investigated 5-Chlorofuro[3,2-b]pyridine as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. These compounds, due to the presence of the furan and pyridine rings, might exhibit interesting biological activities, such as:

  • Antimicrobial activity

    Research suggests that derivatives of 5-Chlorofuro[3,2-b]pyridine could possess antimicrobial activity against various bacterial and fungal strains [].

  • Anticancer activity

    Studies have shown that certain derivatives of 5-Chlorofuro[3,2-b]pyridine exhibit promising anticancer activity against specific cancer cell lines [].

, including:

  • Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides, where 5-chlorofuro[3,2-b]pyridine serves as an aryl halide component .
  • Stille Reaction: A cross-coupling reaction that allows for the formation of carbon-carbon bonds using organotin reagents .
  • Heck Reaction: Involves the coupling of alkenes with aryl halides in the presence of palladium catalysts .
  • Buchwald-Hartwig Amination: This reaction facilitates the formation of amines from aryl halides and amines, utilizing palladium catalysts .

These reactions highlight the compound's utility in synthesizing complex organic molecules.

Research has indicated that compounds related to 5-chlorofuro[3,2-b]pyridine exhibit biological activities, particularly as inhibitors of various protein kinases. For instance, derivatives of this compound have shown selective inhibition against kinases such as CLK and HIPK, which are involved in critical cellular processes . This suggests potential applications in cancer therapy and other diseases where these kinases play a pivotal role.

The synthesis of 5-chlorofuro[3,2-b]pyridine can be achieved through various methods:

  • Starting Materials: Often synthesized from readily available furan derivatives and chlorinated pyridines.
  • Reagents and Conditions: Typical reactions may involve chlorination agents or coupling reactions under specific temperature and pressure conditions to yield the desired compound .
  • Flexible Synthesis Approaches: Recent studies have developed flexible synthetic routes that allow for modifications at multiple positions on the furo[3,2-b]pyridine scaffold, enhancing its functional diversity .

5-Chlorofuro[3,2-b]pyridine finds applications in:

  • Pharmaceutical Development: As a scaffold for developing kinase inhibitors and other therapeutic agents.
  • Synthetic Organic Chemistry: Utilized as an intermediate in various organic synthesis processes due to its reactivity .
  • Material Science: Potential applications in creating new materials with unique electronic or optical properties.

Studies have focused on the interactions of 5-chlorofuro[3,2-b]pyridine with biological targets. The compound has been investigated for its binding affinity to specific protein kinases. These studies often utilize techniques such as X-ray crystallography to elucidate the binding mechanisms and structural interactions at the molecular level .

Several compounds share structural similarities with 5-chlorofuro[3,2-b]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
5-Chloro-1H-pyrrolo[3,2-b]pyridinePyrrolo-PyridineContains a pyrrole ring; used in medicinal chemistry.
5-Chloro-1H-pyrrolo[2,3-b]pyridinePyrrolo-PyridineDifferent ring fusion; potential for different biological activity.
5-Chloro-2-hydroxymethylfuro[3,2-b]pyridineHydroxymethyl DerivativeContains hydroxymethyl group; enhances solubility and reactivity.

The uniqueness of 5-chlorofuro[3,2-b]pyridine lies in its specific chlorine substitution and fused ring system that confer distinct chemical reactivity and biological properties compared to these similar compounds.

This comprehensive overview underscores the significance of 5-chlorofuro[3,2-b]pyridine in both synthetic chemistry and biological applications, highlighting its potential as a versatile building block for future research endeavors.

XLogP3

2.3

Wikipedia

5-Chlorofuro[3,2-b]pyridine

Dates

Modify: 2023-08-15

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